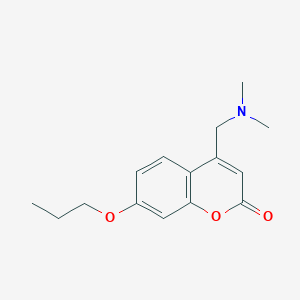
4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one
Übersicht
Beschreibung
4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one, also known as DPC-7, is a novel small molecule that has recently been identified as having potential therapeutic applications. DPC-7 is a member of the chromen-2-one family of compounds, which are a group of naturally occurring and synthetic compounds with a wide range of biological activities. DPC-7 has been studied for its potential to be used as an anti-inflammatory, anti-cancer, and anti-fungal agent, as well as its ability to modulate the activity of various enzymes.
Wissenschaftliche Forschungsanwendungen
Hydrophobicity and Kinetic Inspection
- A study investigated the base-catalyzed hydrolysis of chromen-2-one derivatives in binary aqueous-methanol and aqueous-acetone mixtures, highlighting solvent effects on their reactivity and hydrolysis kinetics. This research is crucial for understanding the chemical behavior of similar compounds in different solvents (Abu-Gharib et al., 2015).
Apoptosis Induction in Cancer Research
- Another study identified 2-amino-3-cyano-7-(dimethylamino)-4H-chromenes as potent apoptosis inducers in multiple human cell lines, indicating their potential as anticancer agents. This underscores the role of such compounds in medical research, particularly in developing treatments for cancer (Kemnitzer et al., 2004).
Novel Synthesis Methods
- Research on the easy solventless synthesis of new mono and bis amino-5H-chromeno derivatives showcases innovative approaches to synthesizing chromen-2-one derivatives. Such methods offer advantages in simplicity, mild reaction conditions, and environmental friendliness, which are valuable for chemical manufacturing and pharmaceutical applications (Kibou et al., 2016).
Antimicrobial and Antitumor Agents
- The synthesis and characterization of 2H-pyrano[3,2-c]coumarin derivatives revealed their photochromic and redox properties. This work expands the understanding of chromen-2-one derivatives' functional applications, including their potential antimicrobial and antitumor capabilities (Huang et al., 2007).
Fluorescent Probes for Hypoxic Cells
- Development of a fluorescent probe based on 4H-chromen-4-one derivatives for selective detection of hypoxia in tumor cells demonstrates the compound's utility in biomedical research, particularly in understanding and treating cancer (Feng et al., 2016).
Eigenschaften
IUPAC Name |
4-[(dimethylamino)methyl]-7-propoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-4-7-18-12-5-6-13-11(10-16(2)3)8-15(17)19-14(13)9-12/h5-6,8-9H,4,7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYOKVSLXHCJDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=CC(=O)O2)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1489436.png)
![2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1489438.png)

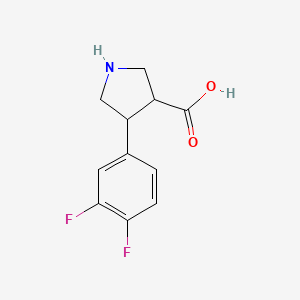
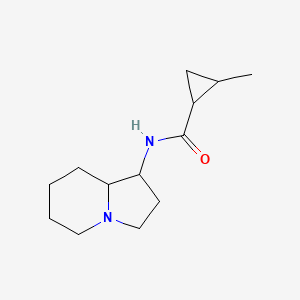
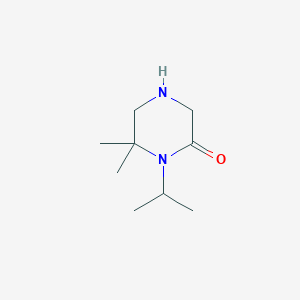
![Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1489444.png)
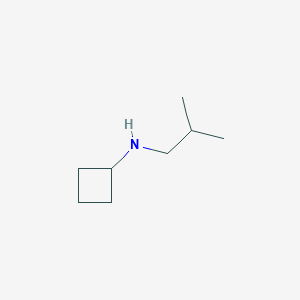
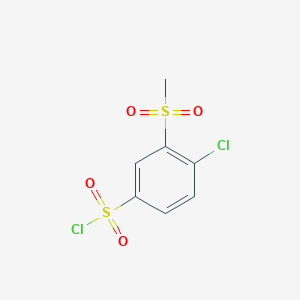
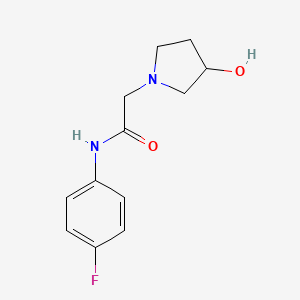

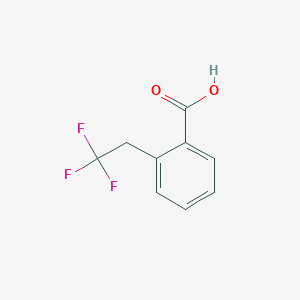
![2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide](/img/structure/B1489458.png)
